

# Environmental fate and transport of Selenium-79

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## Compound of Interest

Compound Name: **Selenium-79**

Cat. No.: **B1240439**

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An In-depth Technical Guide to the Environmental Fate and Transport of **Selenium-79**

## Introduction to Selenium-79

**Selenium-79** (<sup>79</sup>Se) is a long-lived radionuclide of significant interest in the context of nuclear waste management and environmental science. It is a fission product generated within nuclear reactors and is present in spent nuclear fuel and the waste streams from reprocessing.<sup>[1][2][3]</sup> Due to its long half-life and the potential for mobility in certain geochemical environments, understanding its behavior is critical for the long-term safety assessment of geological disposal facilities.<sup>[4][5]</sup>

<sup>79</sup>Se decays to stable Bromine-79 (<sup>79</sup>Br) exclusively through beta ( $\beta^-$ ) particle emission, with no accompanying gamma ( $\gamma$ ) radiation.<sup>[3][6]</sup> This characteristic complicates its detection, often requiring specialized techniques like liquid scintillation counting.<sup>[1]</sup> The low energy of its beta particle and its low specific activity limit its immediate radiological hazard, but its environmental mobility and potential for bioaccumulation make it a key radionuclide for long-term risk assessment.<sup>[1][2]</sup>

Table 1: Physical and Radiochemical Properties of **Selenium-79**

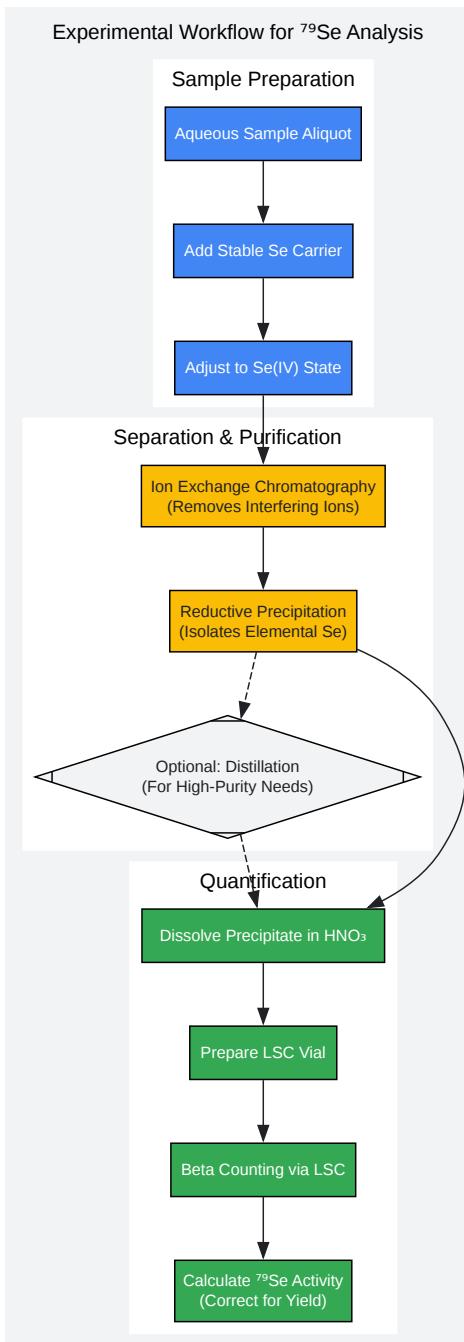
Property	Value	Reference
Half-Life ( $t_{1/2}$ )	$327,000 \pm 28,000$ years	[1][6]
Decay Mode	100% Beta ( $\beta^-$ ) Emission	[1]
Decay Product	Stable $^{79}\text{Br}$	[6]
Max. Beta Energy	0.151 MeV	[1]
Fission Yield	~0.04%	[1][3]
Specific Activity	$5.1 \times 10^8$ Bq/g	[1]

## Geochemical Behavior and Speciation

The environmental fate of  $^{79}\text{Se}$  is governed by its chemical form, or speciation, which is highly sensitive to the prevailing redox conditions (Eh) and pH of the surrounding environment.[7][8] Selenium can exist in four main oxidation states: selenate (Se(VI)), selenite (Se(IV)), elemental selenium (Se(0)), and selenide (Se(-II)).[9][10]

- Selenate ( $\text{SeO}_4^{2-}$ ): This is the most oxidized and generally most mobile form of selenium. It is highly soluble in water and exhibits weak sorption to most minerals, particularly clay.[1][8] Under oxidizing and alkaline conditions, selenate is the dominant species.[8]
- Selenite ( $\text{SeO}_3^{2-}$ ): Under mildly reducing conditions, selenite is the stable form. Compared to selenate, selenite sorbs much more strongly to mineral surfaces, especially iron and aluminum oxyhydroxides.[8][11]
- Elemental Selenium ( $\text{Se}^0$ ): In more reducing environments, selenate and selenite can be reduced to elemental selenium, which is highly insoluble in water and thus has very low mobility.[9][10]
- Selenide ( $\text{Se}^{-2}$ ): Under strongly reducing (anoxic) conditions, such as those expected in a deep geological repository, selenide is the thermodynamically stable form.[9][12] It can precipitate with metals like iron to form highly insoluble metal selenides (e.g.,  $\text{FeSe}$ ,  $\text{FeSe}_2$ ) or be incorporated into sulfide minerals.[4][13]

Research on spent nuclear fuel indicates that  $^{79}\text{Se}$  primarily exists as sparingly soluble selenide ( $\text{Se}^{2-}$ ), likely bound directly to uranium within the  $\text{UO}_2$  fuel matrix.[9][14] This finding is crucial as it suggests that the release of  $^{79}\text{Se}$  from the waste form itself will be very slow, controlled by the dissolution rate of the fuel matrix.[9][14]



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